

Preparing Stock Solutions of PROTAC ER Degrader-10: Application Notes and Protocols

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Compound of Interest		
Compound Name:	PROTAC ER Degrader-10	
Cat. No.:	B15541776	Get Quote

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Introduction

PROTAC ER Degrader-10 is a potent and specific degrader of the estrogen receptor alpha (ERα), a key driver in the progression of certain types of breast cancer.[1][2] As a proteolysistargeting chimera (PROTAC), this heterobifunctional molecule recruits an E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome. [3][4] This mechanism of action offers a promising therapeutic strategy for overcoming resistance to traditional endocrine therapies.[5][6]

Accurate and consistent preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of in vitro and in vivo experiments. These application notes provide a detailed protocol for the solubilization, storage, and handling of **PROTAC ER Degrader-10**.

Quantitative Data Summary

For ease of reference, the key quantitative data for preparing and storing **PROTAC ER Degrader-10** stock solutions are summarized in the table below.



Parameter	Value	Source(s)
Molecular Weight	739.86 g/mol	[7]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	[7]
Solubility in DMSO	Expected to be soluble. A related compound, PROTAC ERα Degrader-2, has a solubility of 200 mg/mL in DMSO with ultrasonic treatment.	[8]
Recommended Stock Concentration	1-10 mM	General Practice
Storage of Solid Compound	Powder: -20°C for 3 years, 4°C for 2 years.	[7]
Storage of Stock Solution	In solvent: -80°C for 6 months, -20°C for 1 month.	[7]

Experimental Protocols

Materials

- PROTAC ER Degrader-10 powder (CAS: 2504911-58-2)[7]
- Anhydrous/sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic water bath (optional, to enhance solubility)
- Sterile 0.22 μm syringe filter (optional, for sterilization)



Protocol for Preparing a 10 mM PROTAC ER Degrader-10 Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.

- Pre-weighing Preparation: Before opening, allow the vial of PROTAC ER Degrader-10
 powder to equilibrate to room temperature. This prevents the condensation of moisture onto
 the compound.
- Weighing: Accurately weigh 7.399 mg of PROTAC ER Degrader-10 powder in a sterile microcentrifuge tube. Calculation: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 mg/g Mass (mg) = 0.010 mol/L * 0.001 L * 739.86 g/mol * 1000 mg/g = 7.3986 mg
- Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the PROTAC ER Degrader-10 powder.
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution to ensure there are no visible particles.
 - If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in solubilization.[9]
- Sterilization (Optional): For cell culture applications requiring sterile stock solutions, filter the solution through a sterile 0.22 μm syringe filter into a new sterile cryovial. This step is recommended to prevent contamination.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

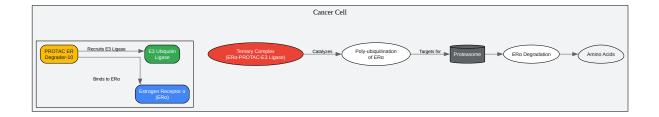


Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Dilutions

- When ready to use, thaw a single aliquot of the stock solution at room temperature.
- Dilute the stock solution to the desired final concentration in your cell culture medium or appropriate buffer.
- Important: Ensure that the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically ≤ 0.1%).[10]

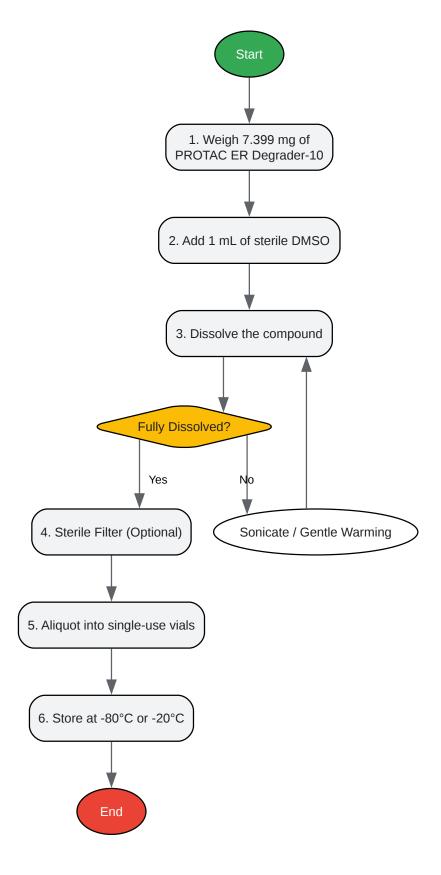
Visualized Workflows and Pathways



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Caption: Mechanism of Action of **PROTAC ER Degrader-10**.





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Caption: Workflow for Preparing a 10 mM Stock Solution.



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